![molecular formula C16H20F2N4O B2700749 (3,3-Difluorocyclobutyl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone CAS No. 2415526-43-9](/img/structure/B2700749.png)
(3,3-Difluorocyclobutyl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
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Description
This compound is an organic molecule that contains a cyclobutyl ring (a four-membered carbon ring) which is difluorinated (has two fluorine atoms attached). It also contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) and a pyrrole ring (a five-membered ring with one nitrogen atom). The exact properties and behavior of this compound would depend on the specific arrangement of these rings and the other groups attached to them .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, due to the presence of several different types of rings. The difluorocyclobutyl ring would likely introduce some strain into the molecule, due to the small size of the ring. The pyrimidine and pyrrole rings would likely be planar, due to the presence of conjugated double bonds .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The fluorine atoms might make the molecule more reactive, due to their high electronegativity. The nitrogen atoms in the pyrimidine and pyrrole rings might also be sites of reactivity .Future Directions
The future directions for research on this compound would depend on its intended use. If it’s being investigated for use in medicinal chemistry, for example, future research might involve testing its biological activity, optimizing its structure for better activity or selectivity, or investigating its mechanism of action .
properties
IUPAC Name |
(3,3-difluorocyclobutyl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N4O/c1-10-2-3-19-15(20-10)22-8-12-6-21(7-13(12)9-22)14(23)11-4-16(17,18)5-11/h2-3,11-13H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHBBTOLNYFDGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC3CN(CC3C2)C(=O)C4CC(C4)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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